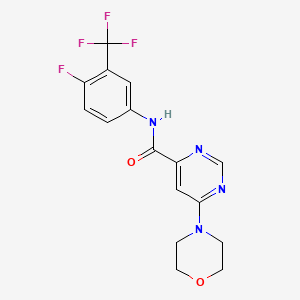

N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a morpholine ring, and a trifluoromethyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 4-fluoro-3-(trifluoromethyl)phenyl group would likely contribute significant electron-withdrawing character, which could influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could make the compound relatively nonpolar and potentially volatile .科学的研究の応用

Gene Expression Inhibition

- NF-kappaB and AP-1 Gene Expression Inhibition: A study by Palanki et al. (2000) investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. The study aimed to improve its oral bioavailability, identifying key substitutions that maintain or enhance its activity (Palanki et al., 2000).

Antitumor Activity

- Inhibition of Cancer Cell Proliferation: Research by Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, demonstrating its ability to inhibit the proliferation of certain cancer cell lines (Hao et al., 2017).

Biological Activity of Derivatives

- Larvicidal Activity: Gorle et al. (2016) reported on the synthesis and larvicidal activity of various pyrimidine derivatives, highlighting their significant activity against third instar larvae (Gorle et al., 2016).

- Distinct Inhibitory Capacity Against Cancer Cell Lines: Ji et al. (2018) focused on the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, which exhibited a distinct inhibitory capacity against A549 and BGC-823 cancer cell lines (Ji et al., 2018).

Immunomodulatory Effects

- Inhibition of Dihydroorotate Dehydrogenase: Knecht and Löffler (1998) explored the inhibitory effects of isoxazol leflunomide and its derivatives on mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine nucleotide synthesis, indicating potential immunomodulatory effects (Knecht & Löffler, 1998).

Pharmaceutical Optimization

- Met Kinase Inhibition: Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This study highlighted the importance of specific substitutions for improving enzyme potency and kinase selectivity (Schroeder et al., 2009).

Synthesis and Structural Analysis

- Crystal Structure Determination: Studies like those by Lu et al. (2017) and Liu et al. (2016) focus on the synthesis of specific carboxamide derivatives, analyzing their crystal structures and evaluating their antitumor activities (Lu et al., 2017), (Liu et al., 2016).

Safety and Hazards

作用機序

Target of Action

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Mode of Action

Compounds with similar structures have been used in the synthesis of biarylamines and in Suzuki–Miyaura cross-coupling reactions . The latter is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

特性

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F4N4O2/c17-12-2-1-10(7-11(12)16(18,19)20)23-15(25)13-8-14(22-9-21-13)24-3-5-26-6-4-24/h1-2,7-9H,3-6H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAURQKNEQGONJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-methylcyclopropane-1-carboxamide](/img/structure/B2803290.png)

![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2803291.png)

![6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2803294.png)

![N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2803301.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-triene-5-carboxylate](/img/structure/B2803304.png)

![4-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2803305.png)

![8-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B2803307.png)

![(3,4-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2803308.png)

![1-(2,5-difluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2803311.png)